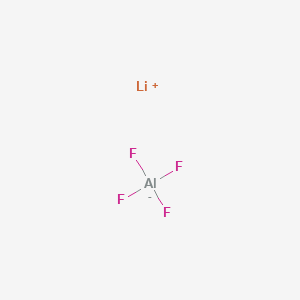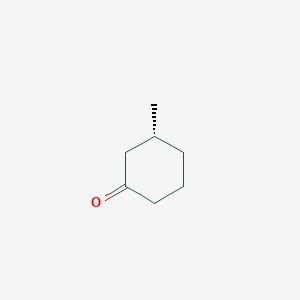
5-Hydroxypentanoic acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
5-Hydroxypentanoic acid, also known as 5-hydroxyvaleric acid, belongs to the class of organic compounds known as hydroxy fatty acids . These are fatty acids in which the chain bears a hydroxyl group
Mode of Action
It’s known that hydroxy acids or their activated forms are usually the natural precursors in the biosynthesis of lactones .
Biochemical Pathways
It’s known that lactones, which are cyclic esters of hydroxy acids, play a significant role in chemical communication among a wide variety of organisms .
Pharmacokinetics
It’s known that this compound is a very hydrophobic molecule, practically insoluble , which could impact its bioavailability.
Result of Action
It’s known that lactones, which can be produced from hydroxy acids like this compound, are often used as volatile signals in chemical communication among various organisms .
Action Environment
It’s known that the cyclization of hydroxy acids into lactones can significantly increase the vapour pressure of the resulting compound , which could potentially be influenced by environmental conditions.
Méthodes De Préparation
La synthèse de l'acide 5-hydroxypentanoïque implique plusieurs étapes. Une méthode courante est l'oxydation du 1,4-butanediol pour produire du 4-hydroxybutanal, qui est ensuite oxydé davantage pour donner de l'acide 5-hydroxypentanoïque . Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et le rendement du produit final.
Analyse Des Réactions Chimiques
L'acide 5-hydroxypentanoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe hydroxyle en groupe carbonyle, formant l'acide 5-oxopentanoïque.
Réduction : Le composé peut être réduit pour former le 5-hydroxypentanol.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
L'acide 5-hydroxypentanoïque a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-hydroxypentanoïque implique son interaction avec des récepteurs spécifiques de l'acide gamma-hydroxybutyrique. Il agit comme un faible agoniste aux récepteurs de l'acide gamma-hydroxybutyrique et ne subit pas de métabolisation en composés actifs de l'acide gamma-aminobutyrique . Cette liaison sélective en fait un outil précieux pour étudier la pharmacologie des récepteurs de l'acide gamma-hydroxybutyrique sans les effets secondaires de l'acide gamma-aminobutyrique.
Applications De Recherche Scientifique
5-hydroxypentanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Comparaison Avec Des Composés Similaires
L'acide 5-hydroxypentanoïque peut être comparé à d'autres composés similaires, tels que :
Acide gamma-hydroxybutyrique : Bien que les deux composés interagissent avec les récepteurs de l'acide gamma-hydroxybutyrique, l'acide 5-hydroxypentanoïque ne se métabolise pas en composés actifs de l'acide gamma-aminobutyrique, ce qui le rend plus sélectif.
Acide 5-hydroxyhexanoïque : Ce composé a une chaîne carbonée plus longue, ce qui affecte son affinité de liaison et sa sélectivité pour les récepteurs de l'acide gamma-hydroxybutyrique.
Acide 4-hydroxybutanoïque : Ce composé a une chaîne carbonée plus courte et des propriétés pharmacologiques différentes par rapport à l'acide 5-hydroxypentanoïque.
L'unicité de l'acide 5-hydroxypentanoïque réside dans sa liaison sélective aux récepteurs de l'acide gamma-hydroxybutyrique et son incapacité à se métaboliser en composés actifs de l'acide gamma-aminobutyrique, ce qui en fait un outil précieux pour les études de récepteurs .
Propriétés
IUPAC Name |
5-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOJOSOUIAQEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
131004-94-9 | |
| Record name | Pentanoic acid, 5-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131004-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10158420 | |
| Record name | 5-Hydroxyvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13392-69-3 | |
| Record name | 5-Hydroxypentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-hydroxyvaleric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Hydroxyvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EVV4LP59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxypentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)



